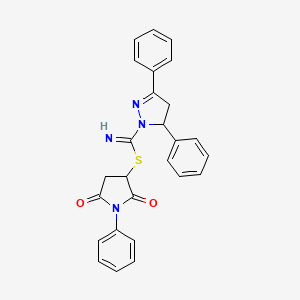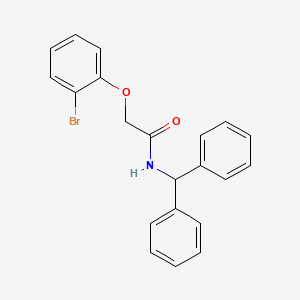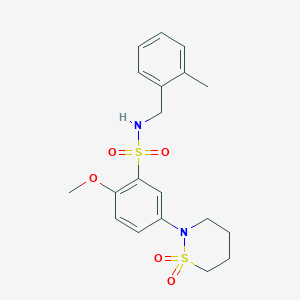![molecular formula C18H17Cl2N3O3 B4957669 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine, also known as CNPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CNPA belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine is not fully understood. However, it is believed to exert its antipsychotic effects by blocking dopamine D2 receptors in the brain. This leads to a decrease in dopamine neurotransmission, which is thought to be responsible for the positive symptoms of schizophrenia.
Biochemical and Physiological Effects:
In addition to its antipsychotic effects, 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory disorders such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine for lab experiments is its high affinity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine. One area of interest is its potential use as a treatment for other psychiatric disorders, such as bipolar disorder and depression. Another area of research is its potential use as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine and to develop more effective formulations for in vivo administration.
Conclusion:
In conclusion, 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine is a promising compound that has been widely studied for its potential therapeutic applications. Its high affinity for dopamine D2 receptors makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. While there are limitations to its use in lab experiments, there are several potential future directions for research on 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine that could lead to new therapeutic applications.
Synthesis Methods
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine involves the reaction between 1-(2-chloro-4-nitrophenyl)piperazine and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 60-70%.
Scientific Research Applications
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an antipsychotic agent. 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine has been shown to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. Several studies have demonstrated the efficacy of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine in reducing the positive symptoms of schizophrenia, such as delusions and hallucinations.
properties
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-14-3-1-13(2-4-14)11-18(24)22-9-7-21(8-10-22)17-6-5-15(23(25)26)12-16(17)20/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQVDNIHVOYWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4957589.png)

![ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4957597.png)
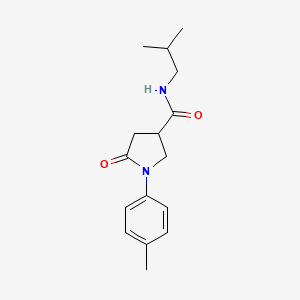

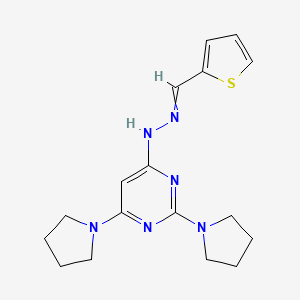
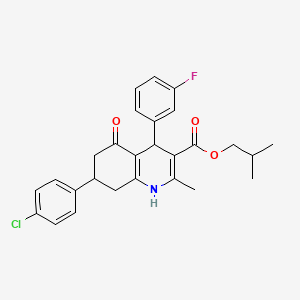
![methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate](/img/structure/B4957623.png)
![N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4957629.png)
![3-fluoro-2-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4957639.png)
